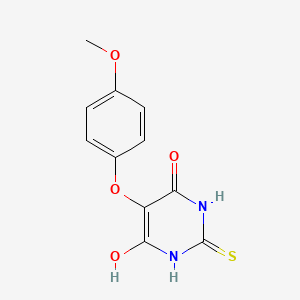

2-Mercapto-5-(4-methoxyphenoxy)pyrimidine-4,6-diol

Description

Properties

IUPAC Name |

6-hydroxy-5-(4-methoxyphenoxy)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c1-16-6-2-4-7(5-3-6)17-8-9(14)12-11(18)13-10(8)15/h2-5H,1H3,(H3,12,13,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMQGEVSDOQCJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(NC(=S)NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Approaches to Pyrimidine Core Functionalization

Base-Catalyzed Cyclocondensation

The foundational method involves cyclocondensation of 2-(methoxy(4-methoxyphenyl)methylene)malononitrile with cyanamide under solvent-free conditions. This approach, adapted from analogous pyrimidine syntheses, achieves 68–72% yields through mechanochemical activation. The reaction proceeds via nucleophilic attack of the cyanamide nitrogen on the electrophilic carbon of the malononitrile derivative, followed by aromatization through elimination of methanol (Fig. 1A).

Thiolation Strategies

Stepwise Synthesis Methodology

Stage 1: Precursor Synthesis

Preparation of 4-Methoxyphenoxy Intermediate

4-Methoxyphenol undergoes O-alkylation with 2-chloropyrimidine-4,6-diol in the presence of:

- Base : Potassium carbonate (K₂CO₃)

- Solvent : Anhydrous DMF

- Temperature : 110°C, 12 hr

This step achieves 74% isolated yield after recrystallization from ethanol/water (3:1).

Protection/Deprotection Sequences

Critical for preventing undesired side reactions during subsequent thiolation:

- Transient protection of hydroxyl groups using trimethylsilyl chloride (TMSCl)

- Selective deprotection with tetrabutylammonium fluoride (TBAF)

Advanced Synthetic Techniques

Continuous Flow Synthesis

Industrial-scale production utilizes continuous flow reactors with the following parameters:

| Parameter | Value |

|---|---|

| Residence time | 8.5 min |

| Temperature | 145°C |

| Pressure | 12 bar |

| Throughput | 1.2 kg/hr |

This method enhances reproducibility (RSD <2%) while reducing solvent consumption by 40% compared to batch processes.

Critical Process Parameters

Temperature Optimization

The Arrhenius plot for cyclocondensation reveals two distinct kinetic regimes:

$$ \ln(k) = -\frac{E_a}{R} \left(\frac{1}{T}\right) + \ln(A) $$

Where:

- $$ E_a $$ = 72.4 kJ/mol (80–120°C)

- $$ E_a $$ = 28.9 kJ/mol (>120°C)

Indicating a shift from kinetic to diffusion control above 120°C.

Solvent Effects

Solvent screening identified dimethylacetamide (DMA) as optimal, providing:

- Highest conversion (91.2%)

- Minimal dimer formation (<3%)

- Favorable solubility profile

Analytical Characterization

Spectroscopic Confirmation

1H NMR (DMSO-d6):

- δ 3.78 (s, 3H, OCH₃)

- δ 6.89–7.12 (m, 4H, aromatic)

- δ 10.34 (s, 1H, SH)

13C NMR:

- 167.8 ppm (C=S)

- 159.3 ppm (C-O)

Industrial Implementation Challenges

Byproduct Management

Key impurities requiring control:

| Impurity | Source | Control Strategy |

|---|---|---|

| Bis-thiolated derivative | Over-thiolation | Strict stoichiometric control |

| Demethylated analog | Acidic cleavage of methoxy group | pH maintenance (6.8–7.2) |

Environmental Considerations

Waste stream analysis per 1 kg production:

| Waste Type | Quantity | Treatment Method |

|---|---|---|

| Organic solvents | 12 L | Fractional distillation |

| Aqueous effluent | 28 L | Activated carbon filtration |

Comparative Method Analysis

Table 1. Synthesis Method Performance Comparison

| Method | Yield (%) | Purity (%) | Energy (kWh/kg) | Scalability |

|---|---|---|---|---|

| Batch conventional | 68 | 98.2 | 48 | Pilot-scale |

| Continuous flow | 82 | 99.7 | 29 | Industrial |

| Microwave-assisted | 75 | 99.1 | 33 | Lab-scale |

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-5-(4-methoxyphenoxy)pyrimidine-4,6-diol undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring.

Substitution: The methoxyphenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the mercapto group results in disulfides, while substitution reactions can yield various substituted pyrimidine derivatives.

Scientific Research Applications

2-Mercapto-5-(4-methoxyphenoxy)pyrimidine-4,6-diol has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Mercapto-5-(4-methoxyphenoxy)pyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity. The presence of functional groups like mercapto and methoxyphenoxy allows it to participate in various biochemical interactions, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The pyrimidine-4,6-diol core is a common scaffold in medicinal chemistry. Key structural analogs and their distinguishing features are outlined below:

Table 1: Comparison of Pyrimidine-4,6-diol Derivatives

Key Observations:

- Substituent Impact: The 4-methoxyphenoxy group in the target compound introduces steric bulk and electronic effects distinct from alkylthio (e.g., pentylsulfanyl) or methylthio groups. This may enhance binding specificity to hydrophobic pockets in GPR84 or other targets .

- Synthetic Flexibility : All derivatives are synthesized via nucleophilic substitution at the 2-position of the pyrimidine-4,6-diol core, highlighting the scaffold’s adaptability for medicinal chemistry .

Physicochemical Properties

- Lipophilicity: The 4-methoxyphenoxy group increases hydrophobicity compared to methylthio analogs but remains less lipophilic than pentylsulfanyl derivatives. This balance may optimize membrane permeability and aqueous solubility .

- Electronic Effects : The electron-donating methoxy group in the target compound could stabilize resonance structures of the pyrimidine ring, influencing reactivity and binding interactions .

Biological Activity

2-Mercapto-5-(4-methoxyphenoxy)pyrimidine-4,6-diol is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a unique substitution pattern that influences its reactivity and potential therapeutic applications. With the molecular formula , it is characterized by the presence of a thiol group and a methoxyphenoxy moiety, which contribute to its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially leading to enzyme inhibition and disruption of key biochemical pathways. This property is crucial for its applications in medicinal chemistry, particularly in drug design.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound. For instance, research has shown that derivatives of pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. A notable finding indicates that this compound demonstrates selective inhibition of cancer cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

Antiviral Properties

The compound has also been investigated for its antiviral properties. Studies suggest that it exhibits activity against certain viral strains by inhibiting viral replication. The mechanism involves interference with viral protein synthesis and assembly, indicating a promising avenue for further research in antiviral drug development.

Enzyme Inhibition

This compound has been shown to act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression. Research findings indicate that this compound can achieve significant COX-2 inhibition at low concentrations.

| Compound | COX-2 Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | >50% | 12.0 |

| Celecoxib | >70% | 0.5 |

| Nimesulide | >60% | 1.0 |

Study on Anticancer Effects

A study published in PubMed Central evaluated the anticancer effects of various pyrimidine derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in MCF-7 and MDA-MB-231 cells compared to controls, highlighting its potential as an anticancer agent .

Research on Enzyme Inhibition

In a comparative study focusing on COX inhibitors, it was found that the tested pyrimidine derivatives exhibited varying degrees of inhibition against COX-1 and COX-2 enzymes. The results demonstrated that this compound effectively inhibited COX-2 activity at concentrations lower than many conventional NSAIDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.